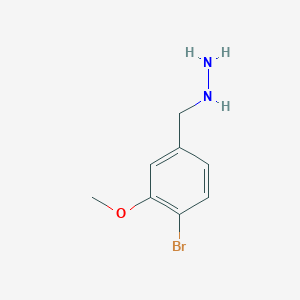

(4-Bromo-3-methoxy-benzyl)-hydrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

887595-20-2 |

|---|---|

Molecular Formula |

C8H11BrN2O |

Molecular Weight |

231.09 g/mol |

IUPAC Name |

(4-bromo-3-methoxyphenyl)methylhydrazine |

InChI |

InChI=1S/C8H11BrN2O/c1-12-8-4-6(5-11-10)2-3-7(8)9/h2-4,11H,5,10H2,1H3 |

InChI Key |

LQQNCYHTCPOEMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CNN)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 3 Methoxy Benzyl Hydrazine

Precursor Synthesis and Functionalization Strategies

The successful synthesis of (4-Bromo-3-methoxy-benzyl)-hydrazine is critically dependent on the efficient preparation of its precursors, namely 4-bromo-3-methoxybenzaldehyde (B1280885) or a corresponding benzyl (B1604629) halide. These intermediates provide the necessary substituted aromatic framework onto which the hydrazine (B178648) moiety is subsequently installed.

Synthesis of 4-Bromo-3-methoxybenzaldehyde Derivatives

4-Bromo-3-methoxybenzaldehyde serves as a key starting material for the synthesis of the target hydrazine. Several synthetic strategies have been reported for its preparation.

Alternative approaches include the formylation of m-bromoanisole, though this method can suffer from low selectivity. google.com Another route involves a metal-halogen exchange between 1,4-dibromo-2-methoxybenzene and butyllithium (B86547) at cryogenic temperatures, which may not be ideal for large-scale production. google.com

The following table summarizes a synthetic approach to a related compound, 4-hydroxy-3-bromo-benzaldehyde, which highlights a common bromination strategy.

Table 1: Synthesis of 4-hydroxy-3-bromo-benzaldehyde

| Starting Material | Reagent | Solvent | Temperature | Product | Reference |

|---|

Preparation of Substituted Benzyl Halides

The conversion of a substituted benzyl alcohol to a benzyl halide is a common strategy to create an electrophilic center for subsequent nucleophilic substitution. For the synthesis of this compound, the corresponding 4-bromo-3-methoxybenzyl halide is a crucial intermediate.

A general and efficient method for the synthesis of benzyl bromides is the reaction of the corresponding benzyl alcohol with a brominating agent. For instance, 4-(Bromomethyl)-1,2-dimethoxybenzene can be synthesized from the corresponding alcohol using phosphorus tribromide in diethyl ether, achieving a high yield. researchgate.net Another approach involves the use of carbon tetrabromide and triphenylphosphine. rsc.org

The following table details reaction conditions for the synthesis of various substituted benzyl halides, illustrating common methodologies.

Table 2: Synthesis of Substituted Benzyl Halides

| Starting Material | Reagent(s) | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| (4-bromophenyl)(3-methoxyphenyl)-methanol | Thionyl chloride | Dichloromethane | 4-bromo-3'-methoxybenzhydryl chloride | - | prepchem.com |

| 4-methoxybenzyl alcohol | Phosphorus tribromide | Diethyl ether | 4-methoxybenzyl bromide | - | researchgate.net |

Formation of the Hydrazine Moiety

The final and defining step in the synthesis of this compound is the introduction of the hydrazine group. This can be accomplished through several established chemical transformations.

Reductive Amination Approaches

Reductive amination, or direct condensation, offers a straightforward route to benzylhydrazines from their corresponding aldehydes. This method involves the reaction of 4-bromo-3-methoxybenzaldehyde with hydrazine hydrate (B1144303), typically in an alcohol solvent under reflux conditions. smolecule.com The initial condensation forms a hydrazone intermediate, which is then either isolated or reduced in situ to the final hydrazine product. This approach is often favored for its operational simplicity and can lead to high-purity products after recrystallization. smolecule.com

Nucleophilic Substitution Reactions with Hydrazine Hydrate

An alternative and widely used method is the nucleophilic substitution of a suitable benzyl halide with hydrazine hydrate. smolecule.com In this approach, 4-bromo-3-methoxybenzyl chloride or bromide is treated with an excess of hydrazine hydrate. The highly nucleophilic hydrazine displaces the halide leaving group to form the desired this compound. This reaction is a classic example of N-alkylation of hydrazine.

The following table summarizes a general procedure for the synthesis of a hydrazide, which involves a similar nucleophilic attack by hydrazine.

Table 3: Synthesis of 4-methoxyisophthalohydrazide

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|

Optimization of Reaction Conditions and Yield

Step 1: Synthesis of (4-Bromo-3-methoxybenzylidene)hydrazine (Hydrazone Formation)

The initial step involves the condensation reaction between 4-bromo-3-methoxybenzaldehyde and hydrazine hydrate. This reaction is typically catalyzed by an acid and is influenced by the choice of solvent, temperature, and stoichiometry of the reactants.

Solvent Effects: The selection of an appropriate solvent is crucial for achieving high yields. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly employed as they facilitate the dissolution of the reactants and the hydrazone product. A study on the synthesis of various hydrazones from substituted benzaldehydes showed that ethanol often provides a good balance of solubility and reaction rate. rsc.org

Catalyst Influence: While the reaction can proceed without a catalyst, the addition of a catalytic amount of acid, such as glacial acetic acid, can significantly accelerate the rate of hydrazone formation. researchgate.net The optimization of the catalyst loading is important, as excessive acid can lead to side reactions.

Temperature and Reaction Time: The reaction is typically carried out at room temperature or with gentle heating. Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

Illustrative Data for Hydrazone Formation Optimization:

| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methanol | None | 25 | 12 | 75 |

| 2 | Ethanol | None | 25 | 12 | 80 |

| 3 | Ethanol | Acetic Acid (5) | 25 | 4 | 92 |

| 4 | Ethanol | Acetic Acid (5) | 50 | 2 | 95 |

| 5 | Isopropanol | Acetic Acid (5) | 50 | 3 | 88 |

Step 2: Reduction of (4-Bromo-3-methoxybenzylidene)hydrazine to this compound

The reduction of the hydrazone intermediate to the final benzylhydrazine (B1204620) product is a critical step that can be achieved through various methods, with the Wolff-Kishner reduction and catalytic hydrogenation being the most prominent.

Wolff-Kishner Reduction: This classic method involves the use of a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol, at elevated temperatures. wikipedia.orgmasterorganicchemistry.com The optimization of this reaction involves controlling the temperature to ensure the complete decomposition of the hydrazone without causing degradation of the product. A modified Huang-Minlon procedure, which involves a one-pot reaction without the isolation of the hydrazone, can improve efficiency and yield. acs.org

Catalytic Hydrogenation: A milder alternative to the Wolff-Kishner reduction is catalytic hydrogenation. This method typically employs a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. nih.gov The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like hydrazine hydrate itself. Optimization of catalyst loading, hydrogen pressure, and solvent is crucial for achieving high yields and preventing side reactions such as de-bromination.

Illustrative Data for Hydrazone Reduction Optimization:

| Entry | Reduction Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Wolff-Kishner | KOH | Diethylene Glycol | 180-200 | 4 | 78 |

| 2 | Catalytic Hydrogenation | 10% Pd/C, H₂ (50 psi) | Ethanol | 25 | 6 | 85 |

| 3 | Catalytic Transfer Hydrogenation | 10% Pd/C, Hydrazine Hydrate | Methanol | 60 | 8 | 90 |

| 4 | Sodium Borohydride | NaBH₄ | Methanol | 25 | 12 | 65 |

| 5 | Lithium Aluminum Hydride | LiAlH₄ | THF | 0-25 | 3 | 72 |

Scalable Synthesis Protocols for Research Applications

For the production of this compound on a larger scale for extensive research applications, a robust and reproducible protocol is essential. The following outlines a general scalable procedure based on the optimized conditions identified in the previous section.

Step 1: Large-Scale Synthesis of (4-Bromo-3-methoxybenzylidene)hydrazine

A multi-liter reactor equipped with a mechanical stirrer, a temperature probe, and a reflux condenser is charged with 4-bromo-3-methoxybenzaldehyde and ethanol. The mixture is stirred until all the aldehyde has dissolved. A catalytic amount of glacial acetic acid is then added. Hydrazine hydrate is added dropwise to the stirred solution, maintaining the internal temperature below 30°C using a cooling bath. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 4-6 hours, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated hydrazone product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product, which can be used in the next step without further purification.

Step 2: Scalable Reduction to this compound

For a scalable reduction, the catalytic transfer hydrogenation method is often preferred due to its milder conditions and operational simplicity compared to the high-temperature Wolff-Kishner reduction.

The crude (4-Bromo-3-methoxybenzylidene)hydrazine from the previous step is suspended in methanol in a suitably sized reactor. The palladium on carbon catalyst (5-10% w/w) is added carefully under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to a gentle reflux (around 60-65°C), and hydrazine hydrate is added portion-wise over a period of 1-2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux. The reaction is monitored by TLC until all the starting hydrazone has been consumed.

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to remove the bulk of the methanol. The resulting residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is evaporated under reduced pressure to afford the crude this compound. Further purification can be achieved by column chromatography or recrystallization to obtain the product in high purity for research applications.

Advanced Reactivity and Mechanistic Investigations

Nucleophilic Reactivity Studies of the Hydrazine (B178648) Moiety

The hydrazine functional group in (4-Bromo-3-methoxy-benzyl)-hydrazine is characterized by the presence of a nitrogen-nitrogen single bond with lone pairs of electrons on the nitrogen atoms, rendering it a potent nucleophile. This nucleophilicity is central to its reactivity, particularly in condensation reactions with carbonyl compounds and reactions with carboxylic acid derivatives.

Condensation Reactions with Carbonyl Compounds

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of hydrazine chemistry and proceeds through a nucleophilic addition-elimination mechanism.

The formation of a hydrazone from this compound and a carbonyl compound is a two-step process. The initial step involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.

The rate of hydrazone formation is influenced by several factors, including the electronic and steric properties of both the hydrazine and the carbonyl compound, as well as the reaction pH. Kinetic studies on substituted hydrazines and various carbonyl compounds have provided valuable insights into these factors.

The table below presents hypothetical kinetic data for the condensation of this compound with various carbonyl compounds, based on general trends observed in related systems.

| Carbonyl Compound | Reaction Conditions | Hypothetical Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Benzaldehyde | pH 5.0, 25 °C | 0.5 | nih.govlibretexts.org |

| 4-Nitrobenzaldehyde | pH 5.0, 25 °C | 1.2 | nih.govlibretexts.org |

| 4-Methoxybenzaldehyde | pH 5.0, 25 °C | 0.2 | nih.govlibretexts.org |

| Acetone | pH 5.0, 25 °C | 0.01 | libretexts.org |

Reactions with Carboxylic Acid Derivatives

The nucleophilic hydrazine moiety of this compound can also react with carboxylic acid derivatives such as acyl chlorides and esters. These reactions typically proceed via a nucleophilic acyl substitution mechanism. With acyl chlorides, the reaction is generally vigorous and leads to the formation of N-acylhydrazines. The reaction with esters is typically slower and may require heating or catalysis.

Reactions Involving the Aryl-Bromo Moiety

The bromine atom attached to the aromatic ring in this compound provides a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and the aryl-bromo group of this compound makes it a suitable substrate for such transformations. These reactions allow for the introduction of a wide range of substituents at the 4-position of the benzene (B151609) ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This method is widely used for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura coupling could be employed to introduce various aryl or vinyl groups. While specific examples with this exact substrate are scarce, related couplings on bromoanilines and other brominated aromatic compounds are well-documented. nih.govorganic-chemistry.org

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically yielding a substituted alkene. nih.gov This reaction would allow for the vinylation of the this compound core. The efficiency and regioselectivity of the Heck reaction can be influenced by the nature of the alkene and the reaction conditions. chemspider.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This would allow for the introduction of a secondary or tertiary amine at the 4-position of the benzyl (B1604629) group. The choice of phosphine (B1218219) ligand is often crucial for the success of this transformation.

The table below summarizes representative conditions for these palladium-catalyzed cross-coupling reactions, based on literature precedents for similar substrates.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100 | 85 | nih.govorganic-chemistry.org |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100 | 75 | nih.govchemspider.com |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 80 |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. chemistrysteps.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the case of this compound, the methoxy (B1213986) group (-OCH₃) is a strong electron-donating group (EDG). vaia.comorganicchemistrytutor.com It increases the electron density on the benzene ring through a resonance effect, making the ring more nucleophilic. vaia.comorganicchemistrytutor.com This electronic property deactivates the ring towards attack by nucleophiles, rendering SNAr reactions highly unfavorable. vaia.com Without a potent EWG like a nitro group (-NO₂) to delocalize the incoming negative charge, the energy barrier to form the Meisenheimer complex is prohibitively high. chemistrysteps.com Therefore, direct displacement of the bromine atom by nucleophiles via the SNAr pathway is not a viable synthetic strategy for this compound under standard conditions.

Reactions Involving the Methoxy Group

The methoxy group is not merely a passive substituent; it is an active participant in the compound's chemistry, both as a target for transformation and as a director of further functionalization.

Demethylation Strategies

The cleavage of the methyl-aryl ether bond to unmask the corresponding phenol (B47542) is a common and important transformation in organic synthesis. Several methods are available for the demethylation of aryl methyl ethers, often requiring strong reagents due to the stability of the ether linkage. chem-station.com

Common strategies involve Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), which coordinate to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the released halide ion. chem-station.com Strong Brønsted acids such as hydrobromic acid (HBr) can also be used, typically at high temperatures. chem-station.com Alternative methods utilizing sulfur-based nucleophiles, such as sodium thioethoxide (B8401739) or dodecanethiol, offer a different approach that avoids strong acids. chem-station.comresearchgate.net

Table 3: Selected Reagents for Aryl Ether Demethylation

| Reagent | Mechanism Type | Typical Conditions |

|---|---|---|

| Boron Tribromide (BBr₃) | Lewis Acid | DCM, -78 °C to RT. chem-station.comresearchgate.net |

| Aluminum Chloride (AlCl₃) | Lewis Acid | DCM or Acetonitrile, heating. chem-station.com |

| Hydrobromic Acid (47% HBr) | Brønsted Acid | Neat or in Acetic Acid, ~130 °C. chem-station.com |

| Sodium Thioethoxide (NaSEt) | Nucleophilic (Sₙ2) | DMF, reflux. researchgate.net |

| 1-Dodecanethiol | Nucleophilic (Sₙ2) | NMP or DMSO, ~130 °C. chem-station.com |

| Pyridine Hydrochloride | Acid/Melt | Neat (as a melt), ~200 °C. researchgate.net |

Role of the Methoxy Group in Directing Functionalization

In electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the methoxy group acts as a powerful activating, ortho, para-directing group. libretexts.orgwikipedia.org Through its resonance effect (+M), the oxygen atom donates a lone pair of electrons into the aromatic π-system. organicchemistrytutor.com This donation increases the electron density of the ring, making it more reactive towards electrophiles. organicchemistrytutor.comyoutube.com

The resonance stabilization is most pronounced at the positions ortho and para to the methoxy group, leading to the preferential attack of electrophiles at these sites. organicchemistrytutor.comlibretexts.org In this compound, the para position (C-6 relative to the methoxy group) is already occupied by the bromo substituent. Therefore, electrophilic attack would be directed primarily to the ortho positions, C-2 and C-4 (which bears the benzyl-hydrazine group). Steric hindrance from the existing substituents would likely influence the regiochemical outcome between these two positions.

Cyclization and Ring-Forming Reactions

The hydrazine functional group is a versatile handle for the construction of various heterocyclic rings, which are core structures in many pharmaceutical agents. Benzylhydrazine (B1204620) derivatives can undergo condensation and cyclization reactions with a range of electrophilic partners.

One prominent pathway involves the reaction with 1,3-dicarbonyl compounds or their equivalents to form pyridazinone heterocycles. researchgate.netliberty.edu For example, reaction with a β-keto acid or ester could lead to initial hydrazone formation followed by intramolecular cyclization to yield a dihydropyridazinone ring system. Several synthetic methodologies exist for preparing pyridazinone derivatives from hydrazine precursors. nih.govresearchgate.net

Another important class of cyclization reactions available to hydrazine derivatives is the formation of five-membered rings like pyrazoles, which can be achieved by reacting with α,β-unsaturated ketones or 1,3-diketones. researchgate.net Furthermore, more complex fused heterocyclic systems can be envisioned. The Pictet-Spengler reaction, which traditionally involves the cyclization of β-arylethylamines with carbonyl compounds, provides a conceptual basis for analogous ring closures. wikipedia.orgjk-sci.com While not a direct substrate, the benzylhydrazine moiety can participate in similar acid-catalyzed intramolecular cyclizations or condensations with aldehydes to form various fused heterocyclic structures, such as tetrahydroisoquinolines after appropriate modifications. wikipedia.orgjk-sci.comyoutube.com

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Aluminum Chloride |

| Boron Tribromide |

| Phenylboronic acid |

| Vinylboronic acid pinacol (B44631) ester |

| Hydrobromic acid |

| Sodium thioethoxide |

| Dodecanethiol |

| Pyridine Hydrochloride |

| Palladium(II) acetate |

| Palladium(II) chloride |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Triphenylphosphine |

| Tri-o-tolylphosphine |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |

| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) |

| 2-(Di-tert-butylphosphino)-2′,4′,6′-triisopropylbiphenyl (tBuXPhos) |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| 2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine (BrettPhos) |

| 1-[2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos) |

| Potassium carbonate |

| Cesium carbonate |

| Potassium phosphate |

| Sodium ethoxide |

| Toluene |

| Dioxane |

| Tetrahydrofuran (THF) |

| Dimethylformamide (DMF) |

| Dichloromethane (DCM) |

| Acetonitrile |

| N-Methyl-2-pyrrolidone (NMP) |

Synthesis of Pyrazoles and Pyrazolones

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles. mdpi.comgoogle.com this compound serves as the hydrazine component in this reaction, leading to the formation of N-benzylated pyrazoles. The general mechanism involves the initial condensation of the hydrazine with one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrazole (B372694) ring.

The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. For instance, the reaction of unsymmetrical 1,3-diketones with substituted hydrazines can potentially lead to two regioisomeric pyrazoles. mdpi.com

Pyrazolones, which are 5-oxo-dihydropyrazole derivatives, can be synthesized by reacting β-ketoesters with hydrazines. beilstein-journals.org In this case, the initial reaction is the formation of a hydrazone with the keto group, followed by an intramolecular nucleophilic attack of the other nitrogen atom of the hydrazine onto the ester carbonyl, leading to cyclization and elimination of an alcohol molecule.

| Reactant 1 | Reactant 2 | Product Type | Key Reaction |

| This compound | 1,3-Diketone | Pyrazole | Cyclocondensation |

| This compound | β-Ketoester | Pyrazolone | Cyclocondensation |

Formation of Indazole and Triazole Derivatives

Indazoles: Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. nih.gov The synthesis of indazole derivatives using this compound can be achieved through various strategies. One common approach involves the reaction with ortho-halogenated benzaldehydes or benzonitriles. The hydrazine displaces the ortho-halogen via a nucleophilic aromatic substitution (SNA_r_) reaction, followed by intramolecular cyclization onto the aldehyde or nitrile group to form the indazole ring system. organic-chemistry.orgnih.gov

Another method involves the reaction of hydrazines with o-fluorobenzonitriles, where the highly electronegative fluorine atom facilitates the initial nucleophilic attack. organic-chemistry.org The resulting intermediate then undergoes cyclization to yield the 3-aminoindazole.

Triazoles: Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be accomplished through several routes. A common method involves the reaction of the hydrazine with formamide (B127407) or other one-carbon synthons.

A versatile route to 1,2,4-triazoles involves the initial conversion of the hydrazine to a hydrazide, followed by reaction with carbon disulfide in the presence of a base to form a dithiocarbazinate salt. nepjol.info This intermediate can then be cyclized with hydrazine hydrate (B1144303) to form the 4-amino-1,2,4-triazole (B31798) ring. nepjol.infonih.gov Further reactions, such as condensation with aldehydes, can be used to introduce additional diversity. nepjol.infonih.gov

| Starting Material | Reagent(s) | Heterocyclic Product |

| This compound | o-Halogenated Benzaldehyde | Indazole |

| This compound | Hydrazide, CS₂, KOH, Hydrazine Hydrate | 1,2,4-Triazole |

Mechanistic Pathways of Heterocycle Formation

The formation of pyrazoles, indazoles, and triazoles from this compound is governed by fundamental reaction mechanisms in heterocyclic chemistry.

Pyrazoles and Pyrazolones: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic example of a cyclocondensation reaction. mdpi.com The mechanism proceeds through the following key steps:

Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Intermediate Formation: This leads to the formation of a carbinolamine intermediate, which then dehydrates to form a hydrazone.

Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group in an intramolecular fashion.

Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the stable, aromatic pyrazole ring.

The formation of pyrazolones from β-ketoesters follows a similar pathway, but the final cyclization step involves nucleophilic acyl substitution at the ester carbonyl.

Indazoles: The formation of indazoles often proceeds via a nucleophilic aromatic substitution (SNA_r_) followed by intramolecular cyclization . organic-chemistry.orgnih.gov

SNA_r_: The hydrazine acts as a nucleophile, attacking an electron-deficient aromatic ring (typically activated by an ortho-halogen and a para-electron-withdrawing group) and displacing the leaving group.

Intramolecular Condensation: The newly attached hydrazine then undergoes an intramolecular condensation reaction with a suitably positioned electrophilic group on the benzene ring, such as a nitrile or an aldehyde, to form the fused pyrazole ring.

Triazoles: The synthesis of 1,2,4-triazoles can proceed through various mechanistic pathways depending on the specific reagents used. The cyclization of hydrazides with thiocarbonyl compounds is a common route. nepjol.info

Thiosemicarbazide Formation: The reaction of a hydrazide with a thiocarbonyl compound, such as carbon disulfide, in the presence of a base leads to the formation of a dithiocarbazinate.

Cyclization: This intermediate, upon treatment with hydrazine, undergoes cyclization. The mechanism involves nucleophilic attack and subsequent elimination of hydrogen sulfide (B99878) to form the 4-amino-1,2,4-triazole-3-thione.

In all these syntheses, the (4-Bromo-3-methoxy-benzyl) group is typically carried through the reaction sequence attached to one of the nitrogen atoms of the hydrazine, ultimately becoming a substituent on the newly formed heterocyclic ring. The bromo and methoxy substituents on the benzyl group can potentially influence the reactivity of the hydrazine and can also be used for further functionalization of the final product.

Applications in Complex Organic Synthesis

(4-Bromo-3-methoxy-benzyl)-hydrazine as a Building Block for Target Molecules

The strategic placement of a bromine atom, a methoxy (B1213986) group, and a hydrazine (B178648) moiety on the benzyl (B1604629) ring makes this compound a trifunctional building block with significant potential in synthetic chemistry. The hydrazine group readily participates in condensation reactions, while the bromine atom provides a handle for cross-coupling reactions, and the methoxy group influences the electronic properties and reactivity of the aromatic ring.

The reactivity of the hydrazine group in this compound makes it an ideal starting point for the generation of diverse chemical libraries, particularly those based on heterocyclic scaffolds. The condensation of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles, a class of compounds with a broad spectrum of biological activities. nih.govresearchgate.net

By reacting this compound with a variety of diketones, a library of N-benzylated pyrazole (B372694) derivatives can be synthesized. The general reaction scheme involves the cyclocondensation of the hydrazine with a 1,3-diketone, leading to the formation of the pyrazole ring. The substituents on the pyrazole ring can be varied by choosing different diketone starting materials, thus allowing for the creation of a diverse set of molecules from a common precursor.

For instance, the reaction of this compound with acetylacetone (B45752) would yield a dimethyl-substituted pyrazole, while using benzoylacetone (B1666692) would introduce a phenyl group onto the heterocyclic ring. This approach facilitates the rapid generation of a multitude of derivatives for screening in drug discovery programs. The general principle of pyrazole synthesis from hydrazines and 1,3-diketones is a well-established and versatile method for building such libraries. researchgate.netmdpi.com

Beyond its direct use in library synthesis, this compound serves as a precursor for advanced intermediates that can be further elaborated into more complex target molecules. The hydrazine moiety can be transformed into other functional groups or used to construct larger heterocyclic systems.

One common transformation is the formation of hydrazones through condensation with aldehydes or ketones. smolecule.com These hydrazones are stable intermediates that can undergo further reactions. For example, the reaction of this compound with an appropriate carbonyl compound can furnish a hydrazone which can then be cyclized to form various five- or six-membered heterocycles. A study on the synthesis of (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine, an azine compound, was achieved through the reaction of 3-bromo-4-methoxybenzaldehyde (B45424) with hydrazine hydrate (B1144303), showcasing the formation of a stable intermediate. nih.gov

Furthermore, the bromine atom on the aromatic ring can be exploited in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the late-stage functionalization of molecules containing the this compound core, providing access to a wider range of chemical space. While specific examples directly utilizing this compound in this context are not prevalent in the literature, the principles are well-established for similar bromo-substituted aromatic compounds. mdpi.com

Role in Multi-Step Synthesis of Natural Products Analogs

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in various biologically active molecules and their analogs. The bromo-methoxy-phenyl group is a feature in a number of synthetic compounds with interesting pharmacological properties.

For instance, research into receptor tyrosine kinase inhibitors has involved the synthesis of compounds containing a substituted benzyl group attached to a heterocyclic core. nih.govnih.gov The (4-Bromo-3-methoxy-benzyl) moiety could potentially be incorporated into the synthesis of analogs of such inhibitors. The synthesis would likely involve the initial formation of a heterocyclic scaffold using the hydrazine functionality, followed by modification of the aromatic ring or further reactions at the benzylic position.

The development of multi-step synthetic routes often relies on the availability of versatile building blocks. nih.gov The combination of functionalities in this compound makes it a plausible candidate for the construction of fragments of more complex molecules, including analogs of natural products that feature substituted aromatic rings and nitrogen-containing heterocycles.

Development of Novel Synthetic Pathways Utilizing the Compound

The unique combination of reactive sites in this compound can inspire the development of novel synthetic pathways. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are an area where this building block could be effectively utilized. nih.gov

A hypothetical MCR could involve the in-situ formation of a hydrazone from this compound and an aldehyde, which then participates in a cycloaddition reaction with a third component to generate a complex heterocyclic system in a single step. The presence of the bromo and methoxy substituents would be carried through the reaction sequence, providing handles for further diversification.

Moreover, novel synthetic routes could be designed to take advantage of the sequential reactivity of the different functional groups. For example, a reaction sequence could start with a condensation reaction at the hydrazine group, followed by a palladium-catalyzed cross-coupling at the bromine atom, and finally, a modification involving the methoxy group or the benzylic position. Such a strategy would allow for the controlled and systematic construction of complex molecular architectures.

Catalytic Applications and Ligand Development (if applicable to derivatives)

Derivatives of this compound, particularly those resulting from condensation reactions, have the potential to serve as ligands for transition metal catalysts. Schiff base ligands, which are formed by the condensation of a primary amine (or hydrazine) with an aldehyde or ketone, are known to form stable complexes with a variety of transition metals. nih.gov These complexes have shown catalytic activity in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netresearchgate.net

By condensing this compound with various aldehydes and ketones, a library of Schiff base ligands can be prepared. These ligands would feature the (4-Bromo-3-methoxy-benzyl) moiety, which could influence the steric and electronic properties of the resulting metal complexes. The coordination of these ligands to transition metals such as copper, nickel, or palladium could yield catalysts with novel reactivity or selectivity.

The development of such catalysts is an active area of research, as new ligand frameworks are constantly sought to improve the efficiency and scope of catalytic reactions. researchgate.netchiba-u.jp While specific catalytic applications of ligands derived directly from this compound are yet to be reported in detail, the foundational chemistry for their synthesis and potential use in catalysis is well-established.

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule is fundamental to its chemical behavior. For (4-Bromo-3-methoxy-benzyl)-hydrazine, the interplay between the electron-donating methoxy (B1213986) group (-OCH₃), the electron-withdrawing bromine atom (-Br), and the hydrazine (B178648) moiety (-NHNH₂) attached to the benzyl (B1604629) group governs its reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these electronic characteristics.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scispace.com

For substituted benzylhydrazines, the HOMO is typically localized on the hydrazine group and the aromatic ring, reflecting the electron-donating nature of these moieties. The LUMO, conversely, is often distributed over the aromatic ring, influenced by the substituents. In the case of this compound, the methoxy group increases the electron density of the ring, raising the HOMO energy, while the bromine atom has a more complex effect, with both inductive electron-withdrawing and resonance electron-donating characteristics.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Benzohydrazide (B10538) Analog

| Parameter | Energy (eV) |

| EHOMO | -9.06 |

| ELUMO | -5.59 |

| Energy Gap (ΔE) | 3.47 |

Data is for 2-chloro-N-(2-(2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoethoxy)phenyl)acetamide, a related complex hydrazide derivative, and is illustrative of the types of values obtained from DFT calculations. scispace.com

The molecular electrostatic potential (MEP) surface is another powerful tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface, revealing regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the hydrazine group, indicating their nucleophilic character, and around the oxygen atom of the methoxy group. Positive potential (blue) would be expected around the hydrogen atoms of the hydrazine group.

Conformational Analysis and Energy Minima

The flexibility of the benzylhydrazine (B1204620) scaffold arises from the rotation around several single bonds, particularly the C-C bond connecting the benzyl group to the hydrazine moiety and the N-N bond of the hydrazine itself. This rotational freedom leads to various possible conformations, each with a distinct energy level. Identifying the global energy minimum and other low-energy conformers is crucial as these are the most populated and reactive forms of the molecule.

Computational methods, such as molecular mechanics and DFT, are employed to perform conformational analysis. By systematically rotating the dihedral angles and calculating the potential energy of each conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

For hydrazine itself, theoretical studies have shown that the equilibrium conformation has a dihedral angle of about 95°, with rotational barriers for syn and anti conformations. researchgate.net In substituted benzylhydrazines, the steric and electronic effects of the substituents on the benzene (B151609) ring significantly influence the preferred conformation. The interaction between the hydrazine group and the ortho-substituent (in this case, the methoxy group) and the meta-substituent (the bromine atom) will play a role in determining the most stable three-dimensional structure.

While specific conformational analysis data for this compound is not published, studies on other substituted benzyl derivatives provide a framework for what to expect. researchgate.net The relative energies of different conformers would likely be within a few kcal/mol of each other, suggesting that multiple conformations could be present at room temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | 0.0 (Global Minimum) |

| B | ~180° (anti) | 1.5 |

| C | ~0° (syn) | 5.0 (Transition State) |

This table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify the transition states (the highest energy points along the reaction coordinate) and intermediates, and to calculate the activation energies. This information is vital for understanding reaction kinetics and predicting product formation.

The hydrazine moiety in this compound is the primary site of many of its characteristic reactions. smolecule.com These include:

Condensation reactions: The nucleophilic nitrogen atoms of the hydrazine can attack carbonyl compounds to form hydrazones. researchgate.netsmolecule.com

Acylation reactions: Reaction with acylating agents, such as acid chlorides or anhydrides, would yield acylated hydrazine derivatives. researchgate.net

Oxidative amination: The benzylic C-H bond can potentially undergo amination reactions. rsc.org

Theoretical studies on the reactivity of benzohydrazide derivatives have shown that the reaction mechanism can be complex, sometimes involving pre-equilibria such as keto-enol tautomerism in the reactant. researchgate.net For the condensation of this compound with an aldehyde, for example, a computational study would model the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, the subsequent proton transfers, and the final dehydration step to form the hydrazone. The calculation of the activation barrier for the rate-determining step would provide a quantitative measure of the reaction rate.

Table 3: Calculated Activation Energies for a Model Hydrazine Reaction

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| Step 1 | Nucleophilic attack of hydrazine on carbonyl | 36-48 |

| Step 2 | Proton transfer | Low barrier |

| Step 3 | Dehydration | Higher barrier |

Data is for a model reaction of hydrazine formation and is presented for illustrative purposes. rsc.org Actual values for this compound would depend on the specific reactants and reaction conditions.

Prediction of Spectroscopic Properties for Mechanistic Elucidation

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for confirming the structure of newly synthesized compounds and for elucidating reaction mechanisms by identifying intermediates.

DFT calculations can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane). The predicted spectrum can then be compared with the experimental spectrum to validate the molecular structure. For this compound, predictions would be sensitive to the conformation of the molecule.

Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as N-H stretching, C-H stretching of the aromatic ring, and C-O stretching of the methoxy group. For example, the characteristic C-O stretching bands in anisole (B1667542) derivatives are well-documented and can be computationally modeled. pearson.com

Table 4: Predicted Vibrational Frequencies for a Related Anisole Derivative

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| Asymmetric C-O-C Stretch | Methoxy | ~1250 |

| Symmetric C-O-C Stretch | Methoxy | ~1040 |

| N-H Stretch | Hydrazine | ~3300-3400 |

| C-Br Stretch | Bromo | ~500-600 |

Frequencies are approximate and based on typical values for the respective functional groups. Specific calculations for this compound would provide more precise values.

Quantitative Structure-Activity Relationship (QSAR) for Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. These models are widely used in drug discovery and chemical toxicology to predict the properties of new compounds without the need for extensive experimental testing.

To develop a QSAR model for the reactivity of a series of substituted benzylhydrazines, including this compound, one would first need a dataset of experimentally measured reactivity data (e.g., reaction rate constants). Then, a variety of molecular descriptors would be calculated for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).

Multiple linear regression or other machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the observed reactivity. The resulting QSAR model can then be used to predict the reactivity of new, untested compounds. For instance, a QSAR study on VEGFR2 inhibitors showed that lipophilic and electronic properties were key determinants of their activity. nih.gov

Table 5: Example of a QSAR Equation for Reactivity

Reactivity = c₀ + c₁(LogP) + c₂(ELUMO) + c₃*(Molecular Volume)**

This is a generic form of a QSAR equation. The coefficients (c₀, c₁, c₂, c₃) would be determined by fitting the model to experimental data for a series of related compounds.

Advanced Spectroscopic Characterization for Mechanistic Insights

In-situ NMR Spectroscopy for Reaction Monitoring

In-situ NMR spectroscopy is a powerful, non-invasive technique that allows for the real-time monitoring of chemical reactions directly within the NMR tube. This method provides kinetic data and can lead to the identification of transient intermediates that are crucial for understanding reaction pathways.

In the context of (4-Bromo-3-methoxy-benzyl)-hydrazine, in-situ NMR can be employed to monitor its formation and subsequent reactions. For instance, the synthesis of this compound is often achieved through the condensation of 4-bromo-3-methoxybenzaldehyde (B1280885) with hydrazine (B178648) hydrate (B1144303). By monitoring this reaction with ¹H-NMR, the disappearance of the aldehydic proton signal from the starting material and the appearance of new signals corresponding to the benzylic protons and the hydrazine moiety of the product can be tracked over time. This allows for the optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and minimize impurities.

Furthermore, in reactions where this compound is used as a reactant, such as in the formation of hydrazones or in cyclization reactions, in-situ NMR can provide evidence for the formation of key intermediates. For example, in the reaction with a carbonyl compound, the initial formation of a hemiaminal intermediate might be observable before its dehydration to the final hydrazone. The detection and characterization of such transient species are critical for a complete mechanistic understanding. Studies on other hydrazine-involved reactions, such as the coupled oxidation of iron porphyrins in the presence of hydrazine, have successfully utilized ¹H NMR spectroscopy to detect and characterize paramagnetic intermediates, showcasing the technique's capability in complex reactive systems. nih.gov Similarly, NMR titration has been effectively used to monitor the reaction of hydrazine with chemosensors, observing shifts in proton signals upon the formation of new chemical bonds. rsc.org

A hypothetical in-situ NMR experiment for the reaction of this compound with an aldehyde could be summarized in the following table:

| Time (min) | Key ¹H-NMR Signal | Chemical Shift (ppm, hypothetical) | Assignment | Implication |

| 0 | -NH₂ | 4.1 | Hydrazine protons of starting material | Reaction start |

| 0 | Ar-CH O | 9.8 | Aldehyde proton of reactant | Reaction start |

| 10 | -CH(OH)-NH- | 5.5 | Hemiaminal intermediate | Formation of a transient intermediate |

| 30 | -CH=N- | 8.2 | Imine proton of hydrazone product | Formation of the final product |

| 60 | Ar-CH O | Not observed | - | Complete consumption of aldehyde |

This time-resolved data would provide invaluable kinetic and mechanistic information that is often inaccessible through traditional analytical methods that rely on the analysis of quenched reaction aliquots.

High-Resolution Mass Spectrometry for Intermediate Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of reaction intermediates and the confirmation of product structures due to its high sensitivity and mass accuracy. This technique allows for the determination of the elemental composition of ions, which is crucial for distinguishing between species with the same nominal mass.

In the study of reactions involving this compound, HRMS can be used to detect and identify low-concentration, short-lived intermediates. For example, in a reaction leading to a heterocyclic product, open-chain intermediates may be present in the reaction mixture. By coupling a liquid chromatography system to the mass spectrometer (LC-HRMS), these intermediates can be separated from other components and their exact masses measured. This information, combined with fragmentation data (MS/MS), can provide definitive structural assignments.

The general utility of mass spectrometry in identifying reactive intermediates in a variety of chemical transformations, including those in organometallic and metal-catalyzed reactions, has been well-documented. rsc.org For this compound, this could be particularly useful in understanding side reactions or degradation pathways. For example, if the hydrazine moiety undergoes oxidation or reduction during a reaction, HRMS can identify the resulting products by their precise mass.

A hypothetical HRMS analysis for a reaction of this compound might yield the following data for a proposed intermediate:

| Proposed Intermediate | Elemental Composition | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ of this compound | C₈H₁₂BrN₂O⁺ | 231.0182 | 231.0185 | 1.3 |

| [Intermediate+H]⁺ | C₁₅H₁₆BrN₂O₂⁺ | 351.0400 | 351.0403 | 0.9 |

| [Product+H]⁺ | C₁₅H₁₄BrN₂O⁺ | 333.0288 | 333.0290 | 0.6 |

The low mass error provides high confidence in the assigned elemental compositions, thereby supporting the proposed reaction mechanism.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, including detailed information about bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals of the parent this compound can be challenging, derivatives are often more amenable to crystallization.

A key derivative, (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine, is formed from the reaction of 4-bromo-3-methoxybenzaldehyde and hydrazine hydrate, a reaction in which this compound can be considered an intermediate that reacts further with another molecule of the aldehyde. nih.govresearchgate.net The crystal structure of this azine derivative has been determined and reveals important structural features. nih.govresearchgate.net The molecule crystallizes in the monoclinic space group P2/c. nih.gov The dihedral angle between the two benzene (B151609) rings is 33.4 (2)°. nih.govresearchgate.netnih.gov The hydrazine group itself is slightly twisted. nih.govresearchgate.netnih.gov

The crystal packing of this derivative is stabilized by weak van der Waals interactions. nih.govresearchgate.netnih.gov The detailed bond lengths and angles provide a benchmark for computational studies and help in understanding the electronic effects of the bromo and methoxy (B1213986) substituents on the geometry of the molecule.

Below is a table summarizing key crystallographic data for (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine: nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₄Br₂N₂O₂ |

| Molecular Weight | 426.11 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.1354 (8) |

| b (Å) | 10.550 (1) |

| c (Å) | 15.6055 (12) |

| β (°) | 96.680 (7) |

| Volume (ų) | 1657.3 (2) |

| Z | 4 |

The study of such derivatives provides invaluable insight into the conformational preferences and non-covalent interactions that can influence the properties and reactivity of compounds derived from this compound. Other studies on substituted benzylidene hydrazines also provide a basis for comparison of their structural features. iucr.orgmdpi.com

Chiroptical Spectroscopy (if chiral derivatives are explored)

When this compound is reacted with chiral reagents or resolved into enantiomers (if a chiral center is introduced), chiroptical spectroscopy becomes a critical tool for stereochemical analysis. The main techniques in this category are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

If a chiral derivative of this compound were synthesized, for example, by reaction with a chiral ketone to form a chiral hydrazone, the resulting enantiomers would be indistinguishable by most spectroscopic methods like NMR or mass spectrometry (unless a chiral auxiliary is used). However, their chiroptical properties would be distinct. CD spectroscopy measures the differential absorption of left and right circularly polarized light, and enantiomers give mirror-image CD spectra. This allows for the determination of enantiomeric excess and the assignment of absolute configuration, often through comparison with theoretical calculations.

The synthesis and chiroptical properties of various chiral hydrazine derivatives have been reported in the literature, demonstrating the utility of these techniques. google.comnih.govscispace.com For instance, a patent describes the preparation of chiral hydrazine derivatives for use in stereoselective synthesis. google.com In another example, the synthesis of a chiral hemiporphyrazine derivative with chiral binaphthyl substituents was reported, and its chiroptical properties were characterized by CD spectroscopy, showing mirror-image spectra for the (R,R) and (S,S) enantiomers. nih.gov

A hypothetical CD spectrum for a chiral derivative of this compound might exhibit the following characteristics:

| Enantiomer | Wavelength (nm) | Cotton Effect (Δε) |

| (R)-isomer | 280 | +2.5 |

| (R)-isomer | 320 | -1.8 |

| (S)-isomer | 280 | -2.5 |

| (S)-isomer | 320 | +1.8 |

Such data would be crucial for confirming the enantiomeric purity and assigning the absolute configuration of chiral derivatives.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reactivity Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying functional groups and monitoring their changes during a chemical reaction. These techniques are complementary and provide a detailed fingerprint of a molecule's vibrational modes.

For this compound, IR and Raman spectroscopy can confirm the presence of key functional groups. The N-H stretching vibrations of the hydrazine moiety are typically observed in the region of 3200-3400 cm⁻¹ in the IR spectrum. The C-O stretching of the methoxy group and the C-Br stretching vibration would also have characteristic frequencies.

When this compound undergoes a reaction, such as the formation of a hydrazone, vibrational spectroscopy can track the disappearance of the N-H stretching bands of the primary amine and the appearance of a C=N stretching vibration, typically in the 1620-1680 cm⁻¹ region.

Studies on related substituted hydrazines, such as unsymmetrical dimethyl hydrazine, have provided detailed assignments of the vibrational modes, which can serve as a basis for interpreting the spectra of this compound. capes.gov.br High-pressure studies on hydrazine have also utilized vibrational spectroscopy to investigate changes in hydrogen bonding and phase transitions. nih.gov Furthermore, in-situ Raman spectroscopy has been used to study hydrazine reduction kinetics, identifying intermediates through their vibrational signatures. researchgate.net

A comparative table of key vibrational frequencies for the reactant and a potential product is presented below:

| Functional Group | Vibrational Mode | Reactant: this compound (cm⁻¹, hypothetical) | Product: Hydrazone Derivative (cm⁻¹, hypothetical) |

| -NH₂ | N-H stretch | 3350, 3280 | - |

| C=O (of reactant aldehyde) | C=O stretch | - | 1700 (disappears) |

| C=N | C=N stretch | - | 1640 |

| Ar-O-CH₃ | C-O stretch | ~1250 | ~1250 |

| Ar-Br | C-Br stretch | ~650 | ~650 |

This analysis of functional group transformations provides direct evidence for the progression of the reaction and the formation of the expected product.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Pathways

The future of (4-Bromo-3-methoxy-benzyl)-hydrazine in synthetic chemistry lies in the creative diversification of its structure. The hydrazine (B178648) moiety and the bromo-substituted aromatic ring are prime targets for derivatization, opening pathways to complex molecules.

One primary avenue for derivatization is the reaction of the hydrazine group with carbonyl compounds to form hydrazones. smolecule.com This classic transformation remains a powerful tool for creating molecular hybrids. For instance, condensing this compound with various aldehydes and ketones can generate a library of novel hydrazone derivatives. nih.govnih.gov Research could focus on reacting it with biologically relevant scaffolds, such as isatin, to produce hybrid molecules with potentially enhanced therapeutic properties. nih.gov

The bromine atom on the phenyl ring presents a valuable handle for cross-coupling reactions, a cornerstone of modern organic synthesis. The Suzuki cross-coupling reaction, for example, could be employed to arylate the compound by reacting it with various aryl boronic acids in the presence of a palladium catalyst. mdpi.com This would allow for the introduction of a wide range of substituents, systematically modifying the steric and electronic properties of the molecule.

Furthermore, advanced alkylation techniques offer another route for derivatization. Methods such as the Mitsunobu reaction or alkylation with alkyl halides could be used to introduce diverse alkyl groups onto the hydrazine nitrogen, leading to N'-alkyl hydrazides after a multi-step sequence. scholaris.ca

Table 1: Potential Derivatization Reactions for this compound This table is illustrative and based on general chemical principles.

| Reaction Type | Reactant Class | Potential Product Class | Relevant Research Context |

|---|---|---|---|

| Hydrazone Formation | Aldehydes, Ketones | Benzylidenehydrazines | Synthesis of bioactive molecular hybrids nih.govnih.gov |

| Suzuki Cross-Coupling | Aryl Boronic Acids | Biphenyl-substituted Benzylhydrazines | Creation of functionalized carboxamides mdpi.com |

| N-Alkylation | Alcohols, Alkyl Halides | N'-Alkyl-(benzyl)-hydrazines | Synthesis of substituted hydrazides scholaris.ca |

| N-Arylation | Aryl Halides | N'-Aryl-(benzyl)-hydrazines | Palladium-catalyzed C-N coupling organic-chemistry.org |

Development of Sustainable Synthesis Methods

A significant future trend is the development of "green" or sustainable synthetic routes to minimize environmental impact. mdpi.com For a compound like this compound and its derivatives, this involves adopting principles such as using eco-friendly solvents, reducing energy consumption, and improving atom economy. wjpmr.comnih.gov

Microwave-assisted synthesis is a promising technique that can dramatically reduce reaction times from hours to minutes, thereby saving energy. mdpi.com Applying this to the synthesis of hydrazones from this compound could offer a more efficient and greener alternative to conventional refluxing methods. nih.gov

Another green approach is the use of photocatalysis, which harnesses visible light to drive chemical reactions under mild, redox-neutral conditions. rsc.org An efficient photocatalytic method for synthesizing benzylhydrazine (B1204620) derivatives from phenylethanol analogues has been developed, suggesting a potential sustainable pathway for producing the core structure of the target compound. rsc.org The development of catalytic systems, such as those using ruthenium or nickel complexes, can also lead to more efficient and selective syntheses of hydrazine derivatives with reduced waste. organic-chemistry.org

Solvent-free synthesis, or mechanochemistry, where reactions are induced by mechanical grinding, represents another frontier in green chemistry. mdpi.com Exploring the synthesis of derivatives, such as N-substituted amines, under solvent-free conditions could significantly reduce waste and the use of hazardous substances. mdpi.com

Applications in Materials Science or Chemical Biology (focused on synthetic methodology)

The unique structure of this compound makes it a candidate for synthetic applications in materials science and chemical biology. smolecule.com The hydrazine group is particularly useful for bioconjugation and the assembly of complex molecular architectures.

In chemical biology, the hydrazine moiety can be used for chemoselective protein labeling. For example, 3-bromo-1,2,4,5-tetrazine (B6174517) has been used to modify proteins, which can then undergo "click-to-release" reactions. researchgate.net By analogy, this compound could be developed into a reagent for similar biorthogonal chemistry, enabling the attachment of this specific substituted phenyl ring to biological macromolecules for imaging or therapeutic delivery applications.

The reactivity of the hydrazine group in forming hydrazones can be exploited to synthesize functional materials. Hydrazones are known to exhibit interesting photophysical properties and can be incorporated into polymers or supramolecular assemblies. The bromo- and methoxy-substituents on the aromatic ring of this compound allow for fine-tuning of these properties, making its derivatives potential building blocks for sensors, organic light-emitting diodes (OLEDs), or other advanced materials. smolecule.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthesis with automated and continuous-flow technologies is revolutionizing chemical manufacturing. acs.org Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processing. beilstein-journals.org

The synthesis of hydrazine derivatives has been successfully adapted to flow chemistry systems. rsc.org For instance, a continuous-flow protocol for the synthesis of hydrazines from alcohols demonstrates excellent functional group tolerance and scalability. rsc.org Applying such a system to the synthesis of this compound could enable safer, more efficient, and large-scale production.

Furthermore, flow chemistry facilitates the telescoping of reaction sequences, where multiple synthetic steps are performed consecutively without isolating intermediates. This has been demonstrated in the flow synthesis of pyrazoles and phthalazinones from hydrazine products. acs.org An automated flow platform could be designed to first synthesize this compound and then, in a continuous sequence, react it with other reagents to produce a library of derivatives, accelerating the discovery of new compounds with desired properties. acs.org High-throughput experimentation (HTE) platforms can be used to rapidly screen reaction conditions at a microscale before scaling up in a flow reactor, streamlining the optimization process. acs.org

Table 2: Comparison of Batch vs. Flow Synthesis Attributes for Hydrazine Derivatives

| Feature | Batch Synthesis | Flow Synthesis | Potential Advantage of Flow |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Better temperature control, reduced side products beilstein-journals.org |

| Mass Transfer | Often limited, especially with gases | Efficient mixing | Faster reaction rates, improved yields acs.org |

| Safety | Large volume of hazardous reagents | Small reactor volume at any given time | Reduced risk with exothermic or unstable intermediates acs.org |

| Scalability | Requires larger, redesigned reactors | Achieved by running longer or in parallel | "Scale-out" is more direct than "scale-up" beilstein-journals.orgrsc.org |

| Automation | Complex to fully automate | Readily integrated with automated pumps and sensors | Enables high-throughput screening and optimization acs.org |

Q & A

Q. What protocols mitigate toxicity risks during handling of this compound?

- Methodological Answer : Hydrazines are classified as Group 2A carcinogens (IARC). Use fume hoods, PPE (nitrile gloves, respirators), and closed systems for synthesis. Neutralize waste with NaOCl (bleach) to form non-toxic N₂. Monitor airborne exposure via OSHA Method 3502 (detection limit: 0.01 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.